

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Pyrazolopyridines

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Compound of Interest

Compound Name: *1H-Pyrazolo[4,3-c]pyridine*

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Introduction: The Pyrazolopyridine Scaffold in Modern Drug Discovery

The pyrazolopyridine core is a privileged heterocyclic motif, holding a significant position in medicinal chemistry and drug development.^{[1][2]} Its structural analogy to purines facilitates interactions with a multitude of biological targets, leading to a diverse range of pharmacological activities.^[1] Derivatives of pyrazolopyridines have demonstrated potential as kinase inhibitors, anti-cancer agents, and modulators of the central nervous system, making them highly valuable scaffolds in the pursuit of novel therapeutics.^{[2][3]}

The ability to efficiently and selectively functionalize the pyrazolopyridine skeleton is paramount to exploring the full potential of this chemical space. Palladium-catalyzed cross-coupling reactions have emerged as a transformative technology in this endeavor, offering unparalleled precision and versatility in the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.^{[4][5]} Methodologies such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings provide robust and reliable pathways to introduce a wide array of substituents onto the pyrazolopyridine core, enabling the systematic optimization of structure-activity relationships (SAR).^{[6][7][8]}

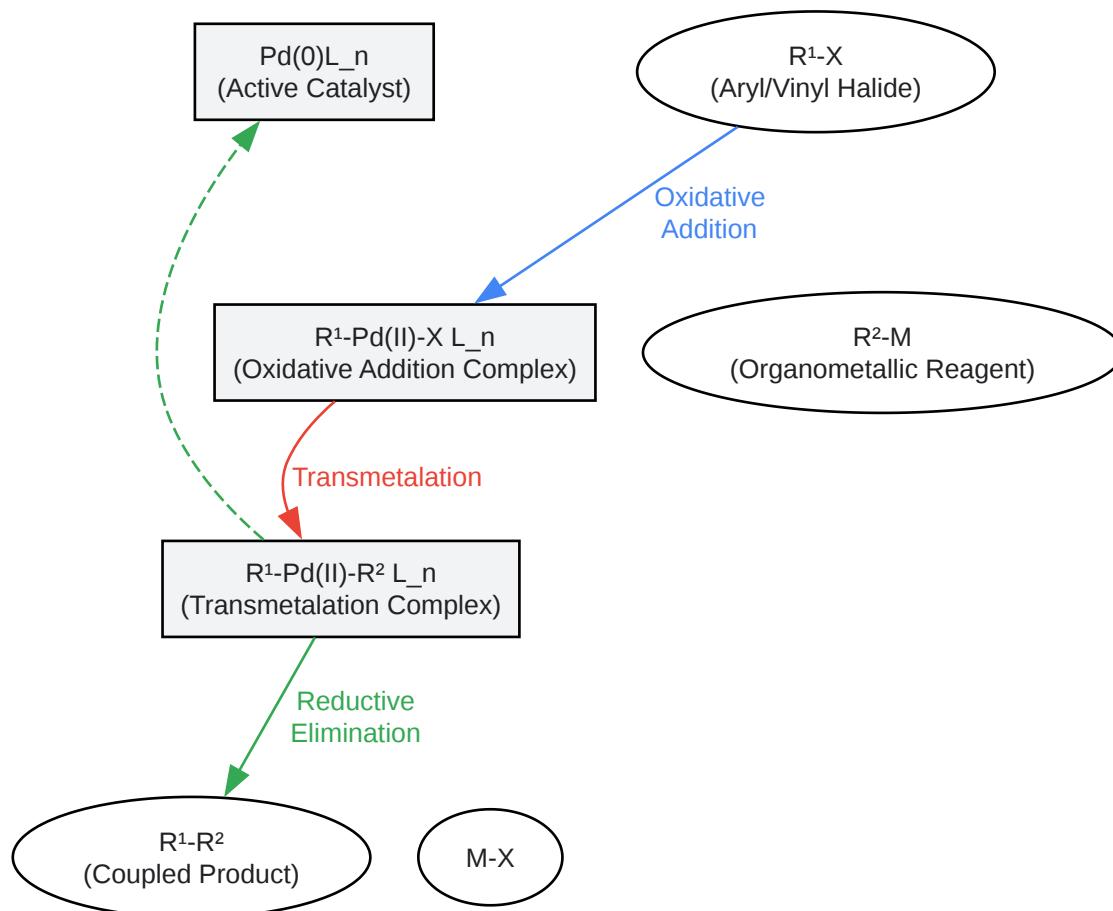
This comprehensive guide, designed for both seasoned and novice researchers, provides an in-depth exploration of the experimental protocols for the palladium-catalyzed cross-coupling of

pyrazolopyridines. Beyond a mere recitation of steps, this document delves into the mechanistic underpinnings of these reactions, offers field-proven insights into overcoming common challenges, and presents detailed, step-by-step protocols for key transformations.

Mechanistic Overview: The Palladium Catalytic Cycle

A fundamental understanding of the catalytic cycle is crucial for rational optimization and troubleshooting of palladium-catalyzed cross-coupling reactions. The generally accepted mechanism for these transformations involves a sequence of three key elementary steps: oxidative addition, transmetalation, and reductive elimination.[9]

General Palladium Catalytic Cycle for Cross-Coupling



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Figure 1: General Palladium Catalytic Cycle for Cross-Coupling.

- Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (R^1-X , e.g., a halopyrazolopyridine) to a low-valent palladium(0) complex. This step involves the insertion of the palladium center into the carbon-halogen bond, resulting in the formation of a square planar palladium(II) intermediate. The reactivity of the halide in this step generally follows the trend $I > Br > OTf > Cl$.^[10]
- Transmetalation: In this step, the organic group (R^2) from an organometallic reagent (R^2-M , e.g., a boronic acid in Suzuki coupling) is transferred to the palladium(II) center, displacing the halide. This process is often facilitated by the presence of a base.
- Reductive Elimination: The final step is the reductive elimination of the two organic fragments (R^1 and R^2) from the palladium(II) complex, forming the desired C-C or C-N bond in the product and regenerating the active palladium(0) catalyst, which can then re-enter the catalytic cycle.

The efficiency of each of these steps, and thus the overall success of the reaction, is profoundly influenced by the choice of palladium precursor, ligands, base, solvent, and temperature.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for three of the most widely employed palladium-catalyzed cross-coupling reactions for the functionalization of pyrazolopyridines. These protocols are intended as a robust starting point and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of Halopyrazolopyridines

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-substituted pyrazolopyridines.^[11]

Reaction Scheme:

Materials:

- Halopyrazolopyridine (e.g., 5-bromo-1H-pyrazolo[3,4-b]pyridine)

- Aryl- or heteroarylboronic acid or ester
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, $\text{PdCl}_2(\text{dppf})$)
- Base (e.g., K_2CO_3 , K_3PO_4 , Cs_2CO_3)
- Solvent (e.g., 1,4-dioxane/water, DMF, toluene)
- Anhydrous sodium sulfate or magnesium sulfate
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
- Silica gel for column chromatography

Step-by-Step Procedure:

- To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halopyrazolopyridine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).
- Add the palladium catalyst (1-5 mol%).
- Seal the vessel with a septum or cap, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours.
- Upon completion, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the crude product by flash column chromatography on silica gel to afford the desired functionalized pyrazolopyridine.

Data Presentation: Suzuki-Miyaura Coupling of Pyrazolopyridines

Entry	Pyrazolopyridine Substrate	Coupling Partn er	Catalyst (mol %)	Base	Solve nt	Temp (°C)	Time (h)	Yield (%)	Refer ence
1	5-Bromo-1H-pyrazolo[3,4-b]pyridine	Phenyl boronic acid	Pd(PPh ₃) ₄ (5)	K ₂ CO ₃	Toluene/EtO ₂ H/H ₂ O	100	24	Variable	[11]
2	3-Iodo-4-(1H-pyrazolo[3,4-b]pyridine-1-yl)benzoic acid	Methoxyphenylboronic acid	PdCl ₂ (dppf) (3)	Na ₂ CO ₃	DMF/H ₂ O	90	12	85	[6]
3	5-Halo-1H-pyrazolo[3,4-c]pyridine	Arylboronic acid	Pd ₂ (db ₃)/SP (2)	K ₃ PO ₄	1,4-Dioxane	100	16	70-90	[7]

Protocol 2: Buchwald-Hartwig Amination of Halopyrazolopyridines

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of a wide range of N-aryl and N-heteroaryl pyrazolopyridines.[9][12]

Reaction Scheme:

Materials:

- Halopyrazolopyridine (e.g., 4-chloro-1H-pyrazolo[3,4-d]pyrimidine)
- Primary or secondary amine
- Palladium precatalyst (e.g., $\text{Pd}_2(\text{dba})_3$, $\text{Pd}(\text{OAc})_2$)
- Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)[13]
- Base (e.g., NaOtBu , K_3PO_4 , Cs_2CO_3)
- Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
- Anhydrous sodium sulfate or magnesium sulfate
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
- Silica gel for column chromatography

Step-by-Step Procedure:

- In a glovebox or under a robust inert atmosphere, add the palladium precatalyst (1-3 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to Pd) to an oven-dried Schlenk flask or vial.
- Add the anhydrous, degassed solvent and stir for 10-15 minutes to allow for the formation of the active catalyst.
- To this mixture, add the halopyrazolopyridine (1.0 equiv.), the amine (1.1-1.5 equiv.), and the base (1.5-2.5 equiv.).
- Seal the vessel and heat to the desired temperature (typically 80-120 °C).

- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.
- Extract the product with an organic solvent such as ethyl acetate.
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the crude product by flash column chromatography.

Data Presentation: Buchwald-Hartwig Amination of Pyrazolopyridines

Entry	Pyrazolo[3,4-b]pyridine Substrate	Amine	Catalyst/Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	5-Bromo-1H-pyrazolo[3,4-b]pyridine	Morpholine	Pd ₂ (dba) ₃ /Xantphos (2/4)	Cs ₂ CO ₃	1,4-Dioxane	90	8	48.5	[3]
2	4-Chloro-1H-pyrazolo[3,4-d]pyrimidine	Aniline	Pd(OAc) ₂ /RuPhos (2/3)	NaOtBu	Toluene	100	12	High	[14]
3	5-Bromo-1H-pyrazolo[3,4-c]pyridine	Piperidine	Pd ₂ (dba) ₃ /BrettPhos (1.5/3)	K ₃ PO ₄	1,4-Dioxane	110	18	75	[7]

Protocol 3: Sonogashira Coupling of Halopyrazolopyridines

The Sonogashira coupling is the premier method for the synthesis of alkynyl-substituted pyrazolopyridines, forming a C(sp²)-C(sp) bond.[10][15]

Reaction Scheme:

Materials:

- Halopyrazolopyridine (e.g., 3-iodo-1*H*-pyrazolo[4,3-c]pyridine)
- Terminal alkyne
- Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA))
- Anhydrous, degassed solvent (e.g., THF, DMF)
- Anhydrous sodium sulfate or magnesium sulfate
- Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
- Silica gel for column chromatography

Step-by-Step Procedure:

- To a dry Schlenk flask under an inert atmosphere, add the halopyrazolopyridine (1.0 equiv.), the palladium catalyst (2-5 mol%), and copper(I) iodide (4-10 mol%).
- Add the anhydrous, degassed solvent and the amine base (2.0-3.0 equiv.).
- Stir the mixture at room temperature for 5-10 minutes.
- Add the terminal alkyne (1.2-1.5 equiv.) dropwise via syringe.
- Stir the reaction at room temperature or heat to a specified temperature (typically 40-80 °C).
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst and salts.

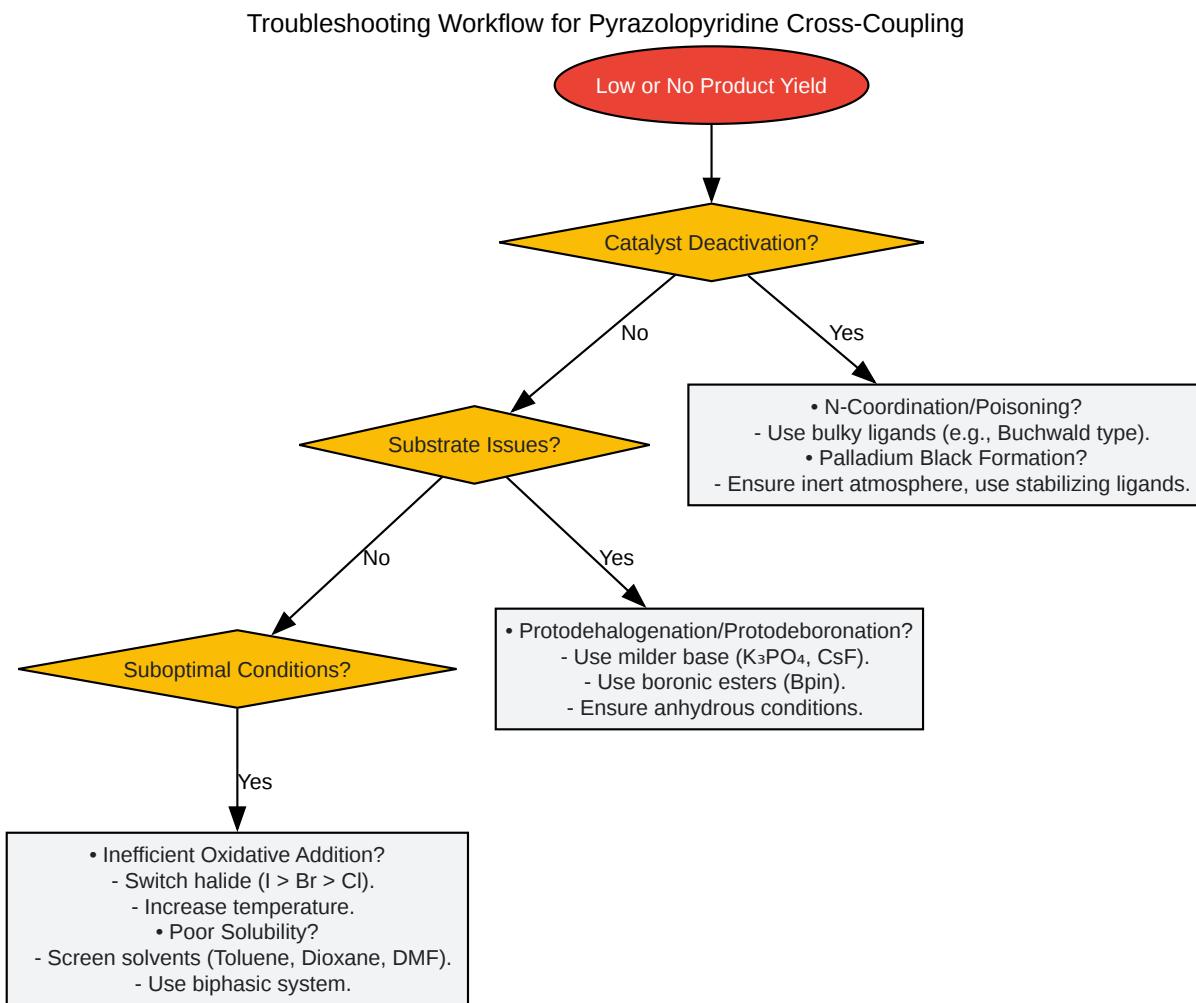
- Wash the filtrate with saturated aqueous ammonium chloride and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
- Purify the crude product by flash column chromatography.

Data Presentation: Sonogashira Coupling of Pyrazolopyridines

Entry	Pyrazolopyridine Substrate	Alkyn e	Catal yst (mol %)	Co-catalyst (mol %)	Base	Solve nt	Temp (°C)	Yield (%)	Refer ence
1	3-Iodo-1H-pyrazolo[3,4-b]pyridine	Phenyl acetyl ene	PdCl ₂ (PPh ₃) ₂ (2)	CuI (4)	Et ₃ N	DMF	60	88	[6]
2	4-Iodo-1H-pyrazolo[3,4-d]pyrimidine	Trimethylsilyl acetyl ene	Pd(PPh ₃) ₄ (5)	CuI (10)	DIPEA	THF	RT	92	[16]
3	5-Iodo-1H-pyrazolo[1,5-a]pyridine	1-Hexyne	Pd(CH ₃ CN) ₂ Cl ₂ /cat aCXiu mA (0.5/1)	None (Cu-free) ³	Cs ₂ CO ₃	2-MeTH F	RT	Good	[17]

Troubleshooting and Field-Proven Insights

Cross-coupling reactions on nitrogen-rich heterocycles like pyrazolopyridines can present unique challenges. Understanding these potential pitfalls is key to successful and efficient synthesis.



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Figure 2: Troubleshooting Workflow for Pyrazolopyridine Cross-Coupling.

Causality Behind Common Experimental Challenges:

- Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen of the pyrazolopyridine scaffold can coordinate to the palladium center, leading to the formation of catalytically inactive complexes.[18] This is a primary cause of low yields or failed reactions.
 - Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos) or N-heterocyclic carbene (NHC) ligands.[19] The steric hindrance provided by these ligands can disfavor the coordination of the pyrazolopyridine nitrogen to the palladium center, thereby preserving the catalytic activity.
- Protodeboronation (Suzuki Coupling): This is a common side reaction where the carbon-boron bond of the organoboron reagent is cleaved by a proton source, replacing it with a carbon-hydrogen bond. This is particularly problematic with heteroaromatic boronic acids.
 - Solution:
 - Use Boronic Esters: Pinacol (Bpin) or MIDA boronates are more stable than their corresponding boronic acids and less susceptible to protodeboronation.
 - Optimize the Base: Strong bases, especially hydroxides, can accelerate protodeboronation. Consider using weaker bases like K_3PO_4 or non-aqueous bases like CsF.
 - Anhydrous Conditions: While a small amount of water can be beneficial in some Suzuki reactions, excess water can promote this side reaction. Ensure solvents are dry.
- Regioselectivity with Dihalo-Substrates: When working with di-halogenated pyrazolopyridines, achieving selective functionalization at a specific position can be challenging. The relative reactivity of the C-X bonds is influenced by the electronic environment and steric hindrance.
 - Insight: Halides adjacent to a nitrogen atom are conventionally more reactive in Pd-catalyzed cross-couplings.[20] However, this selectivity can sometimes be inverted through careful selection of the ligand and reaction conditions. For example, very sterically hindered NHC ligands have been shown to promote coupling at the C4 position of 2,4-dichloropyridines, overriding the conventional C2 selectivity.

- Homocoupling (Sonogashira Coupling): A common side reaction in Sonogashira couplings is the oxidative homocoupling of the terminal alkyne to form a diyne (Glaser coupling).
 - Solution: This side reaction is often promoted by the presence of oxygen and the copper co-catalyst. Ensure the reaction is performed under a strict inert atmosphere with thoroughly degassed solvents. In some cases, a copper-free Sonogashira protocol may be advantageous.[\[8\]](#)[\[17\]](#)

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and functionalization of the medicinally important pyrazolopyridine scaffold. A thorough understanding of the underlying reaction mechanisms, coupled with access to robust and optimized experimental protocols, empowers researchers to efficiently generate diverse libraries of novel compounds for drug discovery and development. The choice of catalyst system, particularly the ligand, is paramount in overcoming the inherent challenges associated with these nitrogen-rich heterocyclic substrates. By employing the strategies and protocols outlined in this guide, scientists can navigate the complexities of these powerful transformations and unlock the full synthetic potential of the pyrazolopyridine core.

References

- MDPI. (2024). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics.
- PubMed Central. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches.
- RSC Publishing. (2024). Palladium catalyzed regioselective distal C (sp²)–H functionalization.
- PubMed Central. (2021). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications.
- National Institutes of Health. (2021). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.
- PubMed Central. (2019). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials.
- RSC Publishing. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines.
- ResearchGate. (2011). Recent Advances in Sonogashira Reactions.
- ResearchGate. (2015). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

- ACS Publications. (2012). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions.
- RSC Publishing. (2011). Recent advances in Sonogashira reactions.
- Wikipedia. (2024). Buchwald–Hartwig amination.
- PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI.
- National Institutes of Health. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles.
- DSpace@MIT. (2013). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions.
- ResearchGate. (2022). Variation of Sonogashira Cross-Coupling Conditions and Studying of By-Products.
- PubMed. (2024). Palladium catalyzed regioselective distal C (sp₂)-H functionalization.
- ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- Scilit. (2011). Recent advances in Sonogashira reactions.
- MDPI. (2023). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp₃)-H Functionalization.
- ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- ResearchGate. (2024). Study of scope and limitations of Buchwald–Hartwig Coupling/Pyridine....
- RSC Publishing. (2022). Palladium-catalyzed oxidative C–H/C–H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes.
- ResearchGate. (2015). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones.
- Syracuse University Surface. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
- PubMed Central. (2016). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.
- Wikipedia. (2024). Sonogashira coupling.
- ChemRxiv. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
- ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination.
- PubMed. (2011). Palladium-Catalyzed Ligand-Directed Oxidative Functionalization of Cyclopropanes.
- PMC. (2018). Phosphino-Triazole Ligands for Palladium-Catalyzed Cross-Coupling.

- ResearchGate. (2017). Suzuki—Miyaura Reactions of Arenediazonium Salts Catalyzed by Pd(0)/C. One-Pot Chemoselective Double Cross-Coupling Reactions.
- PubMed. (2004). Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid.
- World Wide Journal of Multidisciplinary Research and Development. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- MDPI. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents.
- ResearchGate. (2000). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions.
- ResearchGate. (2002). Palladium in Heterocyclic Chemistry A Guide for the Synthetic Chemist.
- ResearchGate. (2019). Nickel-catalyzed Buchwald–Hartwig amination of pyrimidin-2-yl tosylates with indole, benzimidazole and 1,2,4-triazole.
- ACS Publications. (2016). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
- PMC. (2014). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study.
- RSC Publishing. (2020). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines].

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Sources

- 1. Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β -Amyloid Plaques | MDPI [mdpi.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium catalyzed regioselective distal C (sp₂)–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. Recent advances in Sonogashira reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
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